molecular formula C14H24O2 B1595937 Allyl 10-undecenoate CAS No. 7493-76-7

Allyl 10-undecenoate

Cat. No. B1595937
CAS RN: 7493-76-7
M. Wt: 224.34 g/mol
InChI Key: VJOZUTGJXVDWDJ-UHFFFAOYSA-N
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Description

Allyl 10-undecenoate is a colorless to pale yellow liquid with a fruity odor. It is an unsaturated fatty acid ester that is used in various industries, including cosmetics, fragrances, and flavorings. This compound has also gained significant attention in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Solid-Phase Synthesis Linker

Allyl 10-undecenoate has been synthesized as a universal allyl linker for solid-phase synthesis, like 9-O-(4,4′-Dimethoxytrityl)-10-undecenoic, which features a reactive terminal double bond. This linker allows for a range of post-synthetic manipulations without cleavage from the support, making it useful in DNA or RNA fragment synthesis and potentially in constructing affinity columns (Zhang & Jones, 1996).

Chiral Stationary Phases in Chromatography

Allyl 10-undecenoate is used in chromatography as part of chiral stationary phases. One application is in the cellulose derivative 10-undecenoate/3,5-dimethylphenylcarbamate, bonded on allylsilica gel, which shows versatility in solvent choice and good resistance, making it beneficial for chromatographic analysis (Franco, Minguillón, & Oliveros, 1998).

Enzymatic Synthesis

The selective hydroxylation of 10-undecenoic acid to produce (R)-9-hydroxy-10-undecenoic acid has been achieved using a light-activated hybrid P450 BM3 enzyme. This process is significant for synthesizing valuable synthons for natural product synthesis, highlighting the advantages of this enzymatic approach over traditional methods (Kato et al., 2014).

Polymerization and Material Research

Polymerization studies of allyl 10-undecenoate and related compounds have been conducted for materials research. For instance, 10-undecenal derived from castor oil has been transformed into polymers with potential applications in polyesters, polyurethanes, and polycarbonates (Kreye, Tóth, & Meier, 2011).

Polymer Synthesis from Vegetable Oils

Allyl 10-undecenoate has been utilized in synthesizing tailor-made monomers and polymers from vegetable oils. For example, acyclic diene metathesis polymerization of allyl 10-undecenoate and related compounds has been applied to create polyesters with varying phosphorus and hydroxyl contents, which are useful in developing new polymeric materials (Ronda, Lligadas, Galià, & Cádiz, 2011).

Lubricant Stability Studies

Studies on the oxidation and low-temperature stability of polymerized soybean oil-based lubricants, involving allyl 10-undecenoate, have provided insights into the relationships between oxidation stability and molecular structure in lubricants (Liu et al., 2015).

properties

IUPAC Name

prop-2-enyl undec-10-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-3-5-6-7-8-9-10-11-12-14(15)16-13-4-2/h3-4H,1-2,5-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOZUTGJXVDWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064723
Record name 10-Undecenoic acid, 2-propenyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless oily liquid with a fatty coconut/pineapple odour and a rum-like background
Record name Allyl 10-undecenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/326/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

180.00 °C. @ 30.00 mm Hg
Record name Allyl undecylenate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036424
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, soluble in ethanol, propylene glycol and organic solvents
Record name Allyl 10-undecenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/326/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.8802 (30°)
Record name Allyl 10-undecenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/326/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Allyl 10-undecenoate

CAS RN

7493-76-7
Record name 2-Propen-1-yl 10-undecenoate
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Record name Allyl 10-undecenoate
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Record name ALLYL 10-UNDECENOATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62647
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Record name 10-Undecenoic acid, 2-propen-1-yl ester
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Record name 10-Undecenoic acid, 2-propenyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl undec-10-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.489
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ALLYL 10-UNDECENOATE
Source FDA Global Substance Registration System (GSRS)
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Record name Allyl undecylenate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036424
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
JC Ronda, G Lligadas, M Galià… - European Journal of …, 2011 - Wiley Online Library
… Acyclic diene metathesis polymerization has been applied to allyl 10-undecenoate, 10-[2′,5′-bis(… Moreover thiol-ene “click” coupling of allyl 10-undecenoate with mercaptoethanol, 3-…
Number of citations: 256 onlinelibrary.wiley.com
Z Liu, BK Sharma, SZ Erhan, A Biswas, R Wang… - Thermochimica …, 2015 - Elsevier
… of allyl 10-undecenoate. It was also noticed that the peaks between 4.80 and 5.85 ppm in polymerized allyl 10-undecenoate … The polymerization of allyl 10-undecenoate can be further …
Number of citations: 49 www.sciencedirect.com
C Lluch, JC Ronda, M Galia, G Lligadas… - …, 2010 - ACS Publications
… Finally, the product was distilled under vacuum (bp 110 C at 0.45 mmHg) to afford pure allyl 10-undecenoate as a viscous oil in a 80% yield. H NMR (CDCl 3 /(TMS), δ (ppm)): 5.88 (m, -…
Number of citations: 127 pubs.acs.org
RJ González‐Paz, C Lluch, G Lligadas… - Journal of Polymer …, 2011 - Wiley Online Library
… Allyl 10-undecenoate (UDA) was synthesized following a previously reported procedure.32 The following chemicals were purchased from Aldrich (Steinheim, Germany) and used as …
Number of citations: 86 onlinelibrary.wiley.com
RJG Paz - Polyurethanes based on fatty acids with improved … - tdx.cat
… (bp 110ºC at 0.45 mmHg) to afford pure allyl 10-undecenoate … In a 25 mL flask 5.0 g (22 mmol) of allyl 10-undecenoate (UDA… Synthesis of Allyl 10-Undecenoate (UDA) and Allyl Oleate (…
Number of citations: 2 www.tdx.cat
G Lligadas, JC Ronda, M Galià… - Journal of Polymer …, 2013 - Wiley Online Library
… For example, reaction of a slight excess of allyl 10-undecenoate (M36) with 3,6-dioxa-1,8-octanedithiol (T8) under DMPA/UV initiation conditions resulted in the rapid and quantitative …
Number of citations: 88 onlinelibrary.wiley.com
LM de Espinosa, MAR Meier - European Polymer Journal, 2011 - Elsevier
… The procedure involved the thiol–ene polymerization of 3,6-dioxa-1,8-octanedithiol with an excess of allyl-10-undecenoate, followed by end-group functionalization with three different …
Number of citations: 738 www.sciencedirect.com
S Isaoka, K Kogami… - … Chemistry and Physics, 1970 - Wiley Online Library
… Furthermore, it was also demonstrated that the propargyl undecynoate (IX) was found to react and give polymeric materials of the polyene structure (X), while allyl 10-undecenoate (XI) …
Number of citations: 4 onlinelibrary.wiley.com
M Van der Steen, CV Stevens - ChemSusChem: Chemistry & …, 2009 - Wiley Online Library
… [59, 60] ADMET polymerization of allyl 10-undecenoate 92 with Grubbs I catalyst resulted in a polymer 93 with a degree of polymerization (DP) varying between 41 and 79 (Scheme 23). …
G Reineccius - Source Book of Flavors, 1994 - Springer
The following data for organic chemicals is presented in tabular alphabetical format (Table 10-1) to provide a ready source of information of direct and immediate concern to the flavorist …
Number of citations: 0 link.springer.com

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